molecular formula C24H30O9 B570157 CID 101617535 CAS No. 113493-26-8

CID 101617535

Cat. No.: B570157
CAS No.: 113493-26-8
M. Wt: 462.495
InChI Key: HCSVFKSWVNRERZ-MEIPNMECSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 101617535 is a natural product found in the plant Teucrium polium. It belongs to the class of neo-clerodane diterpenoids, which are known for their diverse biological activities. The compound has garnered interest in the field of phytochemistry due to its potential therapeutic properties.

Scientific Research Applications

CID 101617535 has been identified as one of the neo-clerodane diterpenoids isolated from Teucrium micropodioides. This discovery has significant implications in the field of phytochemistry, contributing to the understanding of the chemical composition and potential biological activities of the Teucrium species. Research on tannins from other plant species has shown significant anti-inflammatory and antiulcer properties, suggesting a potential avenue for exploring similar properties in teumicropodin. Additionally, the use of traditional ecological knowledge in scientific research, including the study of plant-based compounds like teumicropodin, has been advocated.

Preparation Methods

CID 101617535 is typically isolated from the aerial parts of Teucrium micropodioides. The isolation and structural elucidation of teumicropodin were achieved through chemical and spectroscopic methods. While specific synthetic routes for teumicropodin are not widely documented, the compound’s extraction from natural sources remains the primary method of obtaining it.

Chemical Reactions Analysis

CID 101617535 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of teumicropodin involves its interaction with various molecular targets and pathways. While specific details on its mechanism are limited, it is believed to exert its effects through modulation of inflammatory pathways and other biological processes.

Comparison with Similar Compounds

CID 101617535 is one of several neo-clerodane diterpenoids isolated from Teucrium micropodioides. Other similar compounds include teumicropin, 3-acetylteumicropin, deacetylteupyrenone, and 3-deacetyl-20-epi-teulanigin . These compounds share structural similarities but may differ in their specific biological activities and therapeutic potential.

Properties

CAS No.

113493-26-8

Molecular Formula

C24H30O9

Molecular Weight

462.495

InChI

InChI=1S/C24H30O9/c1-13-8-19(27)23(11-30-14(2)25)18(4-5-20(32-15(3)26)24(23)12-31-24)22(13)9-17(33-21(22)28)16-6-7-29-10-16/h6-7,10,13,17-20,27H,4-5,8-9,11-12H2,1-3H3/t13-,17+,18?,19+,20+,22-,23+,24-/m1/s1

InChI Key

HCSVFKSWVNRERZ-MEIPNMECSA-N

SMILES

CC1CC(C2(C(C13CC(OC3=O)C4=COC=C4)CCC(C25CO5)OC(=O)C)COC(=O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CID 101617535
Reactant of Route 2
Reactant of Route 2
CID 101617535
Reactant of Route 3
CID 101617535
Reactant of Route 4
CID 101617535
Reactant of Route 5
CID 101617535
Reactant of Route 6
Reactant of Route 6
CID 101617535

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.